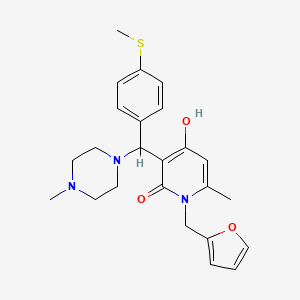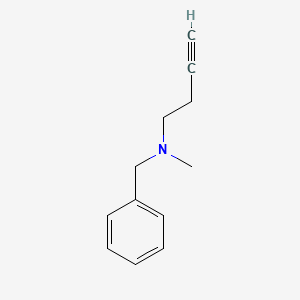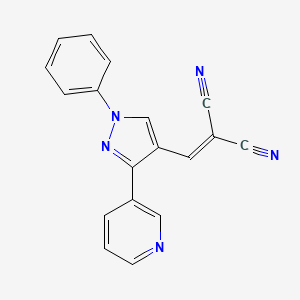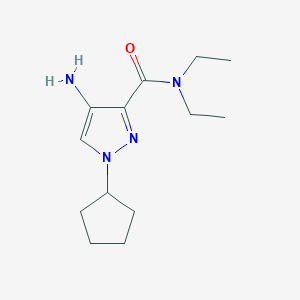
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(4-(methylthio)phenyl)methyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex molecule that appears to be related to the family of furo[3,2-c]pyridines, which have been studied for their potential antipsychotic activity. These compounds are known to interact with various neurotransmitter receptors, including serotonin 5-HT1 and 5-HT2 receptors, and have shown significant activity in behavioral assays relevant to antipsychotic drugs .
Synthesis Analysis
The synthesis of related furo[3,2-c]pyridine derivatives involves the amination or hydrazination of precursor molecules such as 2-chloro-3-cyano-4-methoxy-6-methylpyridine, followed by acid hydrolysis leading to heterocyclization and the formation of the furo[3,2-c]pyridine core . The specific compound mentioned may be synthesized through similar pathways, involving the construction of the pyridinone core, followed by the introduction of the furan and piperazine derivatives.
Molecular Structure Analysis
While the exact molecular structure of the compound is not provided in the data, related compounds have been characterized using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD) . These methods allow for the determination of the molecular geometry, electronic structure, and confirmation of the synthesized compound's identity.
Chemical Reactions Analysis
The furo[3,2-c]pyridine derivatives are likely to undergo chemical reactions typical of aromatic heterocycles, such as electrophilic substitution. The presence of functional groups like the hydroxy, methyl, and piperazine may influence the reactivity and the types of reactions the compound can participate in. The specific reactivity patterns would depend on the electronic and steric effects of the substituents present on the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the furan and pyridinone rings suggests potential for moderate polarity, which could affect solubility and intermolecular interactions. The solid-state structure, as investigated in related compounds through XRPD, can provide insights into the crystal packing and stability of the compound . Theoretical analyses using density functional theory (DFT) can complement experimental findings and provide a deeper understanding of the electronic properties and potential intermolecular interactions.
Applications De Recherche Scientifique
PKCtheta Inhibition
- A study by Subrath et al. (2009) investigated compounds with a similar structure for their potential as PKCtheta inhibitors. They found that analogs with a 4-methylindol-5-ylamino group at C-4 and a 5-[(4-methylpiperazin-1-yl)methyl]-2-furyl group at C-5 showed significant inhibition of PKCtheta, which is crucial in immune response modulation Subrath et al., 2009.
Structural Characterization for Analgesic Properties
- Research by Karczmarzyk and Malinka (2008) focused on structural characterization of isothiazolopyridines, including compounds with a 4-methylpiperazin-1-yl)methyl group. This study provides insights into the molecular structure influencing analgesic properties Karczmarzyk & Malinka, 2008.
Synthesis and Reactions
- A synthesis-related study by Mishriky and Moustafa (2013) discussed the preparation of a compound structurally similar to the one , focusing on its potential in chemical reactions Mishriky & Moustafa, 2013.
Antibacterial Activities
- Angamuthu et al. (2021) explored the antibacterial properties of compounds including the 4-methylpiperazin-1-yl group. This study contributes to understanding the potential antibacterial applications of such compounds Angamuthu et al., 2021.
PET Imaging in Microglia
- A study by Horti et al. (2019) on PET radiotracers included compounds with a 4-methylpiperazin-1-yl group for imaging microglia in neuroinflammation, relevant in various neuropsychiatric disorders Horti et al., 2019.
Tuberculostatic Activity
- Foks et al. (2004) researched derivatives of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole for their tuberculostatic activity, shedding light on the potential medical applications of similar compounds Foks et al., 2004.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-17-15-21(28)22(24(29)27(17)16-19-5-4-14-30-19)23(26-12-10-25(2)11-13-26)18-6-8-20(31-3)9-7-18/h4-9,14-15,23,28H,10-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTRRWWFOBDVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=C(C=C3)SC)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(4-(methylthio)phenyl)methyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4lambda6-Thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B3013670.png)
![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)




![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)



![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)
![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)
![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)